molecular formula C9H10ClNO2 B1339585 Ethyl 2-chloro-4-methylnicotinate CAS No. 50840-02-3

Ethyl 2-chloro-4-methylnicotinate

Cat. No.: B1339585
CAS No.: 50840-02-3
M. Wt: 199.63 g/mol
InChI Key: ZCCWUIFQBCQSAS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by its molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-methylnicotinate typically involves the esterification of 2-chloro-4-methylnicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-chloro-4-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of biochemical pathways related to nicotinic acid derivatives .

Comparison with Similar Compounds

Ethyl 2-chloro-4-methylnicotinate can be compared with other nicotinic acid derivatives, such as:

  • Mthis compound
  • Ethyl 5-chloro-4-hydroxy-2,6-dimethylnicotinate
  • Ethyl 4-hydroxy-2,6-dimethylnicotinate

These compounds share similar structural features but differ in their specific functional groups and chemical properties.

Biological Activity

Ethyl 2-chloro-4-methylnicotinate (ECMN) is a compound derived from nicotinic acid, characterized by its chloro and ethyl ester functionalities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₀ClNO₂
  • Molecular Weight : 199.63 g/mol
  • Structure : The compound features a pyridine ring with a chlorine atom at the second position and an ethyl ester group at the carboxylic acid end, contributing to its unique reactivity profile.

The biological activity of ECMN is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as either an inhibitor or activator depending on the specific biochemical pathways involved. Current research suggests that ECMN modulates pathways related to nicotinic acid derivatives, which could influence several physiological processes.

Anticonvulsant Activity

A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated that ECMN serves as a key intermediate in synthesizing novel nicotinic acid derivatives with anticonvulsant properties. These derivatives have shown promise in preclinical models for their ability to reduce seizure activity, indicating potential therapeutic applications in epilepsy management.

Anti-inflammatory Properties

Research has indicated that derivatives synthesized from ECMN exhibit anti-inflammatory effects. The modulation of inflammatory pathways could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Effects

ECMN's structural similarity to other nicotinic acid derivatives suggests potential neuroprotective properties. Studies are ongoing to evaluate its efficacy in models of neurodegenerative diseases, including Alzheimer's disease. The ability to interact with nicotinic acetylcholine receptors may enhance cognitive function and protect against neuronal damage.

Case Studies

  • Synthesis of Anticonvulsant Agents :
    • A research team utilized ECMN to synthesize a series of compounds targeting nicotinic receptors. These compounds were tested in animal models, showing significant reductions in seizure frequency compared to controls.
  • Anti-inflammatory Agent Development :
    • A study explored the anti-inflammatory potential of ECMN derivatives in vitro. The results indicated a marked decrease in pro-inflammatory cytokines, suggesting that these compounds could be developed into new therapeutic agents for inflammatory diseases.

Comparative Analysis with Related Compounds

The following table compares ECMN with other related compounds based on their structure and biological activity:

Compound NameStructure FeaturesUnique Properties
Ethyl NicotinateEthyl ester of nicotinic acidNon-halogenated; used in flavoring
Methyl NicotinateMethyl ester of nicotinic acidLess lipophilic; different receptor interactions
Ethyl 2-chloroacetoacetateContains acetoacetate group; halogenatedDifferent reactivity due to acetoacetate
Mthis compoundMethyl ester variantDifferent solubility and reactivity
This compoundEthyl ester with chloro substitutionModulates inflammatory and neurological pathways

Properties

IUPAC Name

ethyl 2-chloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCWUIFQBCQSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472148
Record name ethyl 2-chloro-4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50840-02-3
Record name ethyl 2-chloro-4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrogen chloride was introduced to a stirred mixture of 164 g (0.839 mole) of crude ethyl 2-cyano-5-(N,N-dimethylamino)-3-methyl-2,4-pentadienoate (5) in 500 mL ethanol at 20-45° C. The mixture was stirred at ambient temperature overnight, then heated to reflux for 8 hours. The ethanol was removed under reduced pressure and the residue distilled under high vacuum at 84-94° C., to give 47.7 g (30.4%) of a yellow oil, MH+ 200, NMR (CDCl3), ppm: 1.42 (t,3H); 2.36 (s,3H); 4.46 (q,2H); 7.12 (d,lH); 8.28 (d,1H).
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164 g
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500 mL
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Yield
30.4%

Synthesis routes and methods II

Procedure details

1-Cyano-4-(N,N-dimethylamino)-1-ethoxycarbonyl-2-methyl-1,3-butadiene (25.0 g, 0.12 mol) prepared in a manner analogous to that described in Example (i) above in toluene (250 ml) was heated to 50° C. for 3 hours with stirring whereupon a steady stream of hydrogen chloride was passed through the reaction mixture. After cooling, the mixture was washed with water (250 ml). The aqueous layer was then extracted with toluene (3×100 ml). The pooled organic layers were dried with sodium sulphate and evaporated. Distillation of the residue in high vacuo yielded 2-chloro-4-methylnicotinic acid ethyl ester as colourless oil (15.3 g, 64% of theoretical yield) with b.pt.0.04 Torr 97° C.-98° C.
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25 g
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250 mL
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